molecular formula C18H18ClNO4 B5064346 3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one

Cat. No. B5064346
M. Wt: 347.8 g/mol
InChI Key: LBXGCVDBHJJYNJ-CMDGGOBGSA-N
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Description

3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AL-LAD, which is a derivative of lysergic acid diethylamide (LSD). The chemical structure of AL-LAD is similar to that of LSD, with the addition of a propen-1-one group.

Mechanism of Action

AL-LAD exerts its effects by binding to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. This binding leads to the activation of intracellular signaling pathways, which ultimately result in changes in neuronal activity. AL-LAD also has affinity for other serotonin receptors, such as 5-HT1A and 5-HT2B, which may contribute to its effects.
Biochemical and Physiological Effects:
AL-LAD has been shown to induce changes in neuronal activity in various regions of the brain, including the prefrontal cortex, hippocampus, and striatum. These changes in neuronal activity are thought to underlie the perceptual and cognitive effects of AL-LAD, such as altered visual perception, time perception, and thought processes. AL-LAD has also been shown to increase the release of dopamine in the brain, which may contribute to its psychoactive effects.

Advantages and Limitations for Lab Experiments

One of the advantages of AL-LAD is its high affinity for the serotonin 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. AL-LAD has also been shown to have a lower risk of inducing adverse effects compared to LSD, which makes it a safer alternative for use in laboratory experiments. However, one of the limitations of AL-LAD is its limited availability, which may hinder its widespread use in research.

Future Directions

There are several future directions for research on AL-LAD. One direction is to further investigate its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to explore its effects on other serotonin receptors, such as 5-HT1A and 5-HT2B, and their potential contributions to its psychoactive effects. Additionally, further research is needed to elucidate the long-term effects of AL-LAD on neuronal function and behavior.

Synthesis Methods

The synthesis of AL-LAD involves several steps, starting with the synthesis of the precursor compound, 3-(3,4,5-trimethoxyphenyl)-2-propen-1-one. This compound is then reacted with 4-chloroaniline in the presence of a catalyst to form the final product, 3-[(4-chlorophenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one. The synthesis of AL-LAD is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

AL-LAD has been studied extensively in the scientific community for its potential applications in various fields. One of the most promising applications of AL-LAD is in the field of neuroscience. AL-LAD has been shown to have a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes AL-LAD a potential candidate for the treatment of various psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-22-16-10-12(11-17(23-2)18(16)24-3)15(21)8-9-20-14-6-4-13(19)5-7-14/h4-11,20H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXGCVDBHJJYNJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C=CNC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)/C=C/NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-chloroanilino)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

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